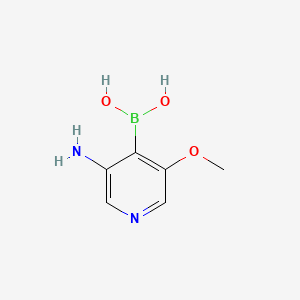

(3-Amino-5-methoxypyridin-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Amino-5-methoxypyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an amino group at the 3-position and a methoxy group at the 5-position. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-methoxypyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product may involve crystallization or chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Amino-5-methoxypyridin-4-yl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., ethanol or toluene).

Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), amine or alcohol, solvent (e.g., dichloromethane).

Oxidation: Hydrogen peroxide, solvent (e.g., water or methanol).

Major Products:

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Chan-Lam Coupling: Amino or alkoxy derivatives of the pyridine.

Oxidation: Phenolic derivatives.

Applications De Recherche Scientifique

(3-Amino-5-methoxypyridin-4-yl)boronic acid has several applications in scientific research:

Mécanisme D'action

The mechanism by which (3-Amino-5-methoxypyridin-4-yl)boronic acid exerts its effects often involves the formation of reversible covalent bonds with target molecules. For example, in enzyme inhibition, the boronic acid group can interact with the active site of the enzyme, forming a tetrahedral boronate complex that mimics the transition state of the enzyme’s natural substrate . This interaction can effectively inhibit the enzyme’s activity, making boronic acids valuable tools in drug discovery .

Comparaison Avec Des Composés Similaires

5-Methoxypyridine-3-boronic acid: Similar structure but lacks the amino group, which may affect its reactivity and binding properties.

3-Bromo-2-methoxypyridin-4-yl)boronic acid: Contains a bromine atom instead of an amino group, which can influence its use in cross-coupling reactions.

Uniqueness: (3-Amino-5-methoxypyridin-4-yl)boronic acid is unique due to the presence of both an amino and a methoxy group on the pyridine ring. This combination of functional groups can enhance its reactivity and binding affinity in various chemical and biological applications .

Activité Biologique

(3-Amino-5-methoxypyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring with an amino group at the 3-position and a methoxy group at the 5-position. This unique structure contributes to its reactivity and interaction with biological targets. Boronic acids are known for forming reversible covalent bonds with various biomolecules, particularly enzymes.

The primary mechanism by which this compound exerts its biological effects involves the formation of tetrahedral boronate complexes with serine residues in enzymes. This interaction mimics the transition state of the enzyme's natural substrate, allowing for effective inhibition. The compound is particularly noted for its potential as an enzyme inhibitor, which is significant in drug development.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine boronic acids exhibit substantial antibacterial properties. For instance, a related study showed that a substituted pyridine derivative demonstrated stronger activity against resistant bacterial strains compared to other analogs .

| Compound | Activity Against Resistant Bacteria |

|---|---|

| 5-Methoxypyridin-3-yl derivative | Stronger activity |

| 3-Methoxyphenyl derivative | Weaker activity |

| Non-substituted pyridine analog | Less potent than some derivatives |

Antioxidant Activity

Research has highlighted the antioxidant capabilities of boronic acid derivatives. A novel compound derived from phenyl boronic acid exhibited significant antioxidant properties, with IC50 values indicating strong free radical scavenging activity .

| Test Method | IC50 Value (µg/mL) |

|---|---|

| ABTS Radical Scavenging | 0.11 ± 0.01 |

| DPPH Free Radical Scavenging | 0.14 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

Enzyme Inhibition

The compound has shown promising results in inhibiting various enzymes:

| Enzyme | IC50 Value (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antityrosinase | 11.52 ± 0.46 |

These findings suggest that this compound may have therapeutic potential in treating conditions requiring enzyme modulation .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, such as MCF-7, with an IC50 value indicating significant potency against these cells while showing minimal toxicity to healthy cells .

Case Studies and Research Findings

- Antibacterial Efficacy : A study focused on synthesizing novel derivatives of boronic acids found that certain pyridine analogs showed enhanced antibacterial activity against strains resistant to conventional antibiotics, highlighting their potential as new therapeutic agents .

- Antioxidant Properties : Another research project synthesized a boronic ester compound which was incorporated into a cream formulation and demonstrated high antioxidant activity alongside low cytotoxicity in healthy cell lines, suggesting applications in dermatology and cosmetics .

- Enzyme Inhibition : Investigations into the enzyme inhibition capabilities revealed that this compound could effectively inhibit cholinesterases, which are critical targets in neurodegenerative diseases like Alzheimer's .

Propriétés

IUPAC Name |

(3-amino-5-methoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYKVHHAWBLGOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1N)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694511 |

Source

|

| Record name | (3-Amino-5-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264140-10-4 |

Source

|

| Record name | (3-Amino-5-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.